BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical structure and synthesis of GW791343
trihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GW791343 trihydrochloride

Cat. No.: B3123575

In-Depth Technical Guide to GW791343
Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, synthesis, and

biological activity of GW791343 trihydrochloride, a potent and species-specific allosteric
modulator of the P2X7 receptor.

Chemical Structure and Properties

GW?791343 trihydrochloride is the hydrochloride salt of the parent compound GW791343. Its
chemical identity is well-defined, and its properties are summarized in the table below.
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Property Value

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-

UPAC Name 1-ylmethyl)phenyllacetamide;trinydrochloride[1]
Molecular Formula C20H27CI3F2N4O[1]

Molecular Weight 483.81 g/mol [2][3]

CAS Number 309712-55-8[4]

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=0)CNC
3=CC(=C(C=C3)F)F.CI.CI.CI[2]

Canonical SMILES

Synthesis of GW791343 Trihydrochloride

While a detailed, step-by-step synthesis protocol for GW791343 is not readily available in the
public domain, a plausible synthetic route can be devised based on established methods for
the synthesis of analogous N-aryl-2-(piperazin-1-yl)acetamide derivatives. The proposed
synthesis involves a multi-step process, beginning with the construction of the substituted
aniline core, followed by the introduction of the piperazine moiety and subsequent acylation.

A potential retrosynthetic analysis suggests the disconnection of the final molecule into three
key building blocks: 5-(azidomethyl)-2-methylaniline, tert-butyl piperazine-1-carboxylate, and 2-
chloro-N-(3,4-difluorophenyl)acetamide.
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Retrosynthetic Analysis
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Caption: Retrosynthetic analysis of GW791343.

Proposed Synthesis Workflow:
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Caption: Proposed synthetic workflow for GW791343 trihydrochloride.
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Mechanism of Action and Signaling Pathway

GW791343 is a potent negative allosteric modulator of the human P2X7 receptor, exhibiting
species-specific activity.[4] It produces a non-competitive antagonist effect on the human P2X7
receptor, with a pIC50 of 6.9-7.2.[4] At the rat P2X7 receptor, however, it acts as a positive

allosteric modulator.

The P2X7 receptor is an ATP-gated ion channel. Upon binding of extracellular ATP, the channel
opens, leading to an influx of Na+ and Ca2* and an efflux of K+. This ion flux triggers a cascade
of downstream signaling events. As a negative allosteric modulator at the human P2X7
receptor, GW791343 is thought to bind to a site on the receptor distinct from the ATP binding
site, inducing a conformational change that reduces the receptor's affinity for ATP or its ability
to open the ion channel in response to ATP binding. This ultimately leads to the inhibition of

P2X7-mediated downstream signaling.
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P2X7 Receptor Signaling Pathway and Inhibition by GW791343
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Caption: P2X7 receptor signaling and the inhibitory action of GW791343.

Experimental Protocols

The biological activity of GW791343 is typically assessed using in vitro cellular assays that
measure the function of the P2X7 receptor. A key experimental protocol involves measuring
agonist-stimulated ethidium accumulation in cells expressing the human P2X7 receptor.
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Protocol: Measurement of Agonist-Stimulated Ethidium
Accumulation

This protocol is adapted from studies characterizing the effects of GW791343 on recombinant
human P2X7 receptors.

Objective: To determine the inhibitory effect of GW791343 on P2X7 receptor activation by
measuring the influx of ethidium, a fluorescent dye that enters cells through the large pore
formed upon sustained P2X7 receptor activation.

Materials:

HEK?293 cells stably expressing the human P2X7 receptor
o Assay buffer (e.g., sucrose or NaCl based)

o P2X7 receptor agonist (e.g., ATP or BzATP)

» Ethidium bromide

e GW791343 trihydrochloride

o Multi-well plates (e.g., 96-well)

o Fluorescence plate reader

Procedure:

e Cell Plating: Seed HEK293-hP2X7 cells into 96-well plates at an appropriate density and
allow them to adhere overnight.

o Compound Preparation: Prepare a stock solution of GW791343 in a suitable solvent (e.g.,
DMSO) and then dilute to the desired final concentrations in the assay buffer.

¢ Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various
concentrations of GW791343 or vehicle control for a specified period (e.g., 10-30 minutes) at
room temperature.
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e Agonist Stimulation: Add a solution containing the P2X7 agonist (e.g., ATP) and ethidium
bromide to the wells.

o Fluorescence Measurement: Immediately begin measuring the fluorescence intensity of the
ethidium that has entered the cells using a fluorescence plate reader (excitation ~520 nm,
emission ~595 nm). Measurements are typically taken kinetically over a period of time (e.g.,
30-60 minutes).

o Data Analysis: The rate of ethidium uptake is determined from the kinetic fluorescence
readings. The inhibitory effect of GW791343 is calculated by comparing the rate of uptake in
the presence of the compound to the rate in the vehicle control. The pIC50 value,
representing the negative logarithm of the concentration of GW791343 that causes 50%
inhibition of the agonist response, can then be determined by fitting the concentration-
response data to a suitable pharmacological model.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for GW791343
trihydrochloride.
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. Assay
Parameter Value Species . Reference
Conditions

Agonist-
stimulated
ethidium
accumulation in
pICso 6.9-7.2 Human [4]
HEK?293 cells
expressing the
human P2X7

receptor.

] Functional
Negative
Modulatory ] assays
Allosteric Human )
Effect measuring P2X7
Modulator o
receptor activity.

. Functional
Positive
Modulatory ] assays
Allosteric Rat )
Effect measuring P2X7
Modulator

receptor activity.

This technical guide provides a foundational understanding of GW791343 trihydrochloride for
researchers and professionals in the field of drug development. Further investigation into its
detailed synthesis and in vivo pharmacology will be crucial for its potential therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical structure and synthesis of GW791343
trinydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3123575#chemical-structure-and-synthesis-of-
gw791343-trihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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